N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with an acetamido-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the cyanocyclohexyl intermediate: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Coupling with the acetamido-fluorophenyl moiety: The intermediate is then reacted with 3-acetamido-4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-chlorophenyl)amino]acetamide
- N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-bromophenyl)amino]acetamide
Uniqueness
N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro- and bromo- counterparts.
Properties
IUPAC Name |
2-(3-acetamido-4-fluoroanilino)-N-(1-cyanocyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-12(23)21-15-9-13(5-6-14(15)18)20-10-16(24)22-17(11-19)7-3-2-4-8-17/h5-6,9,20H,2-4,7-8,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOOPFEIUWAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NCC(=O)NC2(CCCCC2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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